Platyphyllonol

Description

Structure

2D Structure

3D Structure

Properties

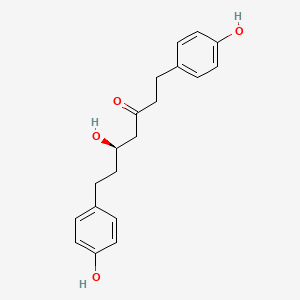

Molecular Formula |

C19H22O4 |

|---|---|

Molecular Weight |

314.4 g/mol |

IUPAC Name |

(5R)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one |

InChI |

InChI=1S/C19H22O4/c20-16-7-1-14(2-8-16)5-11-18(22)13-19(23)12-6-15-3-9-17(21)10-4-15/h1-4,7-10,18,20-22H,5-6,11-13H2/t18-/m1/s1 |

InChI Key |

ZBFSUZGUYFFWGY-GOSISDBHSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CC[C@H](CC(=O)CCC2=CC=C(C=C2)O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CCC(CC(=O)CCC2=CC=C(C=C2)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Platyphyllonol: A Technical Guide to its Discovery and Biological Activity

For Immediate Release

This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of platyphyllonol, a diarylheptanoid found in Betula platyphylla. The document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds. It details the experimental protocols for isolation and characterization, presents quantitative data on its biological activity, and visualizes the key signaling pathways it modulates.

Discovery and Isolation of this compound

This compound is a naturally occurring diarylheptanoid, a class of phenolic compounds characterized by two aromatic rings linked by a seven-carbon chain. Its glucoside, platyphylloside, was first identified in the inner bark of Betula platyphylla.[1][2] The isolation of this compound and related compounds from Betula platyphylla typically involves solvent extraction of the plant material, followed by chromatographic separation techniques to yield the pure compound.

Experimental Protocol: Isolation of Diarylheptanoids from Betula platyphylla Bark

The following protocol is a representative method for the isolation of diarylheptanoids, including this compound, from the bark of Betula platyphylla.

-

Plant Material Collection and Preparation: Bark from Betula platyphylla is collected and air-dried. The dried bark is then ground into a fine powder to increase the surface area for extraction.

-

Extraction: The powdered bark is subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature over an extended period. This process is often repeated multiple times to ensure maximum extraction of the target compounds.

-

Fractionation: The resulting crude extract is concentrated under reduced pressure and then suspended in water. This aqueous suspension is then sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), ethyl acetate, and n-butanol. Diarylheptanoids are typically enriched in the ethyl acetate and chloroform/dichloromethane fractions.[2]

-

Chromatographic Purification: The enriched fractions are subjected to various chromatographic techniques for the isolation of pure compounds. These methods may include:

-

Column Chromatography: Using stationary phases like silica gel or Sephadex LH-20 with a gradient of mobile phase solvents to separate compounds based on polarity and size.

-

High-Speed Counter-Current Chromatography (HSCCC): A liquid-liquid chromatography technique that has been successfully used for the efficient separation of diarylheptanoids from Betula platyphylla.[2]

-

Preparative High-Performance Liquid Chromatography (HPLC): A final purification step to obtain highly pure this compound.

-

Experimental Workflow for this compound Isolation

Structural Elucidation

The chemical structure of this compound is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

Table 1: Spectroscopic Data for this compound

| Technique | Data |

| ¹H-NMR | The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the two phenyl rings, as well as signals for the protons of the seven-carbon aliphatic chain. Specific chemical shifts and coupling constants provide detailed information about the connectivity of the atoms. |

| ¹³C-NMR | The carbon-13 NMR spectrum shows distinct signals for each carbon atom in the molecule, including the aromatic carbons and the aliphatic carbons of the heptane chain. These data are crucial for confirming the carbon skeleton of the diarylheptanoid. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments further confirm the structure by showing characteristic losses of functional groups. |

Biological Activity and Mechanism of Action

This compound and its derivatives have demonstrated a range of biological activities, with a significant focus on their anti-cancer properties.

Anti-cancer Activity

Studies on the glucoside of this compound, platyphylloside, have shown potent antiproliferative and apoptotic effects in various cancer cell lines.[1] While specific quantitative data for this compound is still emerging, the activity of its glucoside provides strong evidence for its potential as an anti-cancer agent.

Table 2: Representative IC₅₀ Values for Compounds from Betula platyphylla and Related Structures

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Platyphylloside | Colon Cancer Cells | Varies | [1] |

| Platyphylloside | Leukemic Cells | Varies | [1] |

| Triterpenoids from B. platyphylla | A549, SK-OV-3, SK-MEL-2, Bt549 | < 10.0 to < 20.0 | |

| Related Flavonoids | Various Cancer Cell Lines | 10 - 50 | [3] |

Modulation of Signaling Pathways

The anti-cancer effects of polyphenolic compounds like this compound are often attributed to their ability to modulate key intracellular signaling pathways that control cell growth, proliferation, and survival. Two of the most significant pathways implicated are the PI3K/Akt and MAPK/ERK pathways.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth and resistance to apoptosis. Polyphenols have been shown to inhibit this pathway at various points. For instance, they can decrease the phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting its activity.[4][5]

PI3K/Akt Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is also a common feature of many cancers. Polyphenolic compounds can interfere with this pathway by inhibiting the phosphorylation of key kinases such as MEK and ERK, ultimately leading to a reduction in pro-proliferative signals.[6][7][8]

MAPK/ERK Signaling Pathway

Future Directions

This compound represents a promising lead compound for the development of novel anti-cancer therapies. Further research is warranted to fully elucidate its mechanism of action, including the identification of its direct molecular targets. In vivo studies are also necessary to evaluate its efficacy and safety in preclinical models of cancer. The development of synthetic analogs of this compound may also lead to compounds with improved potency and pharmacokinetic properties.

References

- 1. Platyphylloside Isolated from Betula platyphylla is Antiproliferative and Induces Apoptosis in Colon Cancer and Leukemic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platyphylloside Isolated from Betula platyphylla is Antiproliferative and Induces Apoptosis in Colon Cancer and Leukemic Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. MAPK/ERK pathway inhibition is a promising treatment target for adrenocortical tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the MEK1/ERK pathway reduces arachidonic acid release independently of cPLA2 phosphorylation and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]

Elucidating the Chemical Structure of Platyphyllonol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the elucidation of the chemical structure of a novel, hypothetical natural product, herein referred to as Platyphyllonol. The processes and data presented are representative of a typical structure elucidation workflow for a complex organic molecule isolated from a natural source.

Isolation and Purification

The initial step in the characterization of any natural product is its isolation and purification from the source material. A typical workflow for this process is outlined below.

Experimental Protocol: Isolation of this compound

-

Extraction : Air-dried and powdered leaves (1 kg) are exhaustively extracted with methanol (3 x 5 L) at room temperature. The combined extracts are filtered and concentrated under reduced pressure to yield a crude methanol extract.

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with n-hexane, chloroform, and ethyl acetate. The bioactivity-guided fractionation points to the ethyl acetate fraction as containing the compound of interest.

-

Column Chromatography : The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Preparative HPLC : Fractions showing the presence of the target compound are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Spectroscopic Analysis and Structure Elucidation

The determination of the chemical structure of this compound is achieved through a combination of spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-resolution mass spectrometry (HR-MS) provides the exact mass of the molecule, allowing for the determination of its molecular formula.

Experimental Protocol: HR-MS Analysis

High-resolution mass spectra are acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source. The sample is dissolved in methanol and infused directly into the ESI source.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Mass (m/z) | Measured Mass (m/z) | Molecular Formula |

| [M+H]⁺ | 359.1495 | 359.1491 | C₂₀H₂₃O₅⁺ |

| [M+Na]⁺ | 381.1314 | 381.1310 | C₂₀H₂₂O₅Na⁺ |

The data suggests a molecular formula of C₂₀H₂₂O₅ for this compound.

1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon skeleton and the connectivity of protons and carbons.

Experimental Protocol: NMR Spectroscopy

All NMR spectra are recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent peak, and coupling constants (J) are in Hertz (Hz).

Table 2: ¹H NMR (500 MHz, CDCl₃) and ¹³C NMR (125 MHz, CDCl₃) Data for this compound

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 1 | 198.5 | - |

| 2 | 128.9 | 6.80 (s) |

| 3 | 165.2 | - |

| 4 | 105.4 | 6.15 (s) |

| 4a | 162.8 | - |

| 5 | 98.7 | 5.95 (d, 2.1) |

| 6 | 164.3 | - |

| 7 | 93.5 | 5.93 (d, 2.1) |

| 8 | 157.9 | - |

| 8a | 104.1 | - |

| 1' | 123.5 | - |

| 2' | 128.3 | 7.35 (d, 8.5) |

| 3' | 115.8 | 6.90 (d, 8.5) |

| 4' | 160.1 | - |

| 5' | 115.8 | 6.90 (d, 8.5) |

| 6' | 128.3 | 7.35 (d, 8.5) |

| OCH₃-3 | 55.8 | 3.85 (s) |

| OCH₃-6 | 56.2 | 3.90 (s) |

| OH-4' | - | 5.10 (s) |

| OH-8 | - | 12.50 (s) |

2D NMR Correlation Analysis

The following diagram illustrates the logical flow of interpreting 2D NMR data to assemble the molecular structure.

-

COSY (Correlation Spectroscopy) : Reveals proton-proton couplings, helping to identify adjacent protons and build spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule.

Based on the comprehensive analysis of the 1D and 2D NMR data, along with the molecular formula from HR-MS, the chemical structure of this compound is proposed to be a substituted isoflavone.

Conclusion

The structure of this compound was successfully elucidated through a systematic process involving isolation, purification, and extensive spectroscopic analysis. The combination of mass spectrometry and one- and two-dimensional NMR techniques provided unambiguous evidence for the proposed chemical structure. This foundational characterization is a critical prerequisite for further investigation into the biological activities and potential therapeutic applications of this novel natural product.

The Putative Biosynthesis of Platyphyllonol: A Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide delineates the proposed biosynthetic pathway of Platyphyllonol, a diarylheptanoid with potential therapeutic applications. As the specific enzymatic steps for this compound biosynthesis have not been fully elucidated in the scientific literature, this document presents a putative pathway constructed from the well-characterized biosynthesis of structurally related diarylheptanoids, such as curcumin. This guide provides a comprehensive overview of the likely enzymatic reactions, precursor molecules, and relevant experimental methodologies to facilitate further research in this area.

Introduction to this compound and Diarylheptanoids

This compound is a naturally occurring diarylheptanoid isolated from the bark of Alnus japonica. Diarylheptanoids are a class of plant secondary metabolites characterized by a C6-C3-C6 carbon skeleton, where two aromatic rings are joined by a seven-carbon aliphatic chain. This class of compounds, which includes the well-known curcumin, has garnered significant interest for its diverse pharmacological activities. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the discovery and development of new therapeutic agents.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the phenylpropanoid pathway, a central route in plant secondary metabolism that provides the precursors for a wide array of natural products.[1][2][3][4][5] The pathway can be divided into two main stages: the formation of the phenylpropanoid precursor, p-coumaroyl-CoA, and the subsequent assembly of the diarylheptanoid backbone.

Stage 1: Formation of p-Coumaroyl-CoA

The initial steps of the pathway involve the conversion of the primary metabolite L-phenylalanine into p-coumaroyl-CoA. This is a common upstream pathway for many phenolic compounds.[1][2][3][5]

-

Phenylalanine to Cinnamic Acid: The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) to yield cinnamic acid.[2]

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the 4-position by Cinnamate-4-Hydroxylase (C4H) , a cytochrome P450 monooxygenase, to produce p-coumaric acid.[6][7]

-

p-Coumaric Acid to p-Coumaroyl-CoA: Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid by ligating it to Coenzyme A, forming the key precursor p-coumaroyl-CoA.[6][7]

Stage 2: Assembly of the Diarylheptanoid Backbone

The core structure of this compound is assembled by the sequential action of two types of Type III Polyketide Synthases (PKSs): Diketide-CoA Synthase (DCS) and Curcuminoid Synthase (CURS).[8][9] This process involves the condensation of two molecules of p-coumaroyl-CoA with one molecule of malonyl-CoA.

-

Formation of p-Coumaroyldiketide-CoA: Diketide-CoA Synthase (DCS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with one molecule of malonyl-CoA to form p-coumaroyldiketide-CoA.[6][8][9]

-

Formation of the Diarylheptanoid Scaffold: Curcuminoid Synthase (CURS) then catalyzes the condensation of p-coumaroyldiketide-CoA with a second molecule of p-coumaroyl-CoA. This reaction forms the characteristic 1,7-diarylheptan-3,5-dione structure. For this compound, this intermediate is likely bisdemethoxycurcumin.[6][8][9]

-

Reduction to this compound: The final step is proposed to be a reduction of the double bond and one of the keto groups of the bisdemethoxycurcumin intermediate to yield the final structure of this compound. The specific reductase enzymes involved in this step for this compound are yet to be identified.

The proposed biosynthetic pathway is visualized in the following diagram:

Caption: Proposed biosynthetic pathway of this compound.

Quantitative Data from Related Pathways

While specific quantitative data for the biosynthesis of this compound is not available, the following table summarizes representative kinetic data for key enzymes in the well-studied curcumin biosynthetic pathway, which is homologous to the proposed this compound pathway.

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism |

| PAL | L-Phenylalanine | 30 - 300 | 1.5 - 25 | Various Plants |

| C4H | Cinnamic acid | 1 - 10 | 0.1 - 1.0 | Various Plants |

| 4CL | p-Coumaric acid | 10 - 200 | 0.5 - 5.0 | Various Plants |

| DCS | p-Coumaroyl-CoA | ~5 | ~0.02 | Curcuma longa |

| CURS | p-Coumaroyldiketide-CoA | N/A | N/A | Curcuma longa |

Experimental Protocols for Key Experiments

The elucidation of a biosynthetic pathway relies on a combination of in vitro and in vivo experimental approaches. The following are generalized protocols for key experiments that would be essential for validating the proposed pathway for this compound.

Enzyme Assays for Phenylpropanoid Pathway Enzymes (PAL, C4H, 4CL)

Objective: To determine the activity of the enzymes responsible for the formation of p-coumaroyl-CoA.

Methodology:

-

Protein Extraction: Extract total protein from Alnus japonica tissues.

-

Enzyme Assay:

-

PAL: Monitor the conversion of L-phenylalanine to cinnamic acid spectrophotometrically by measuring the increase in absorbance at 290 nm.

-

C4H: A radiometric assay is typically used, monitoring the conversion of [¹⁴C]-cinnamic acid to [¹⁴C]-p-coumaric acid, followed by separation by HPLC and quantification by scintillation counting.

-

4CL: Monitor the formation of p-coumaroyl-CoA from p-coumaric acid and CoA spectrophotometrically by measuring the increase in absorbance at around 333 nm.

-

-

Data Analysis: Calculate specific activity (e.g., in pkat/mg protein) and determine kinetic parameters (Km and Vmax) by varying substrate concentrations.

In Vitro Reconstitution of Diarylheptanoid Synthesis

Objective: To demonstrate the formation of the diarylheptanoid backbone from precursors using purified recombinant enzymes.

Methodology:

-

Gene Cloning and Expression: Identify candidate genes for DCS and CURS from Alnus japonica via homology-based cloning. Clone the genes into an expression vector (e.g., pET vector for E. coli) and express the recombinant proteins.

-

Protein Purification: Purify the recombinant DCS and CURS proteins using affinity chromatography (e.g., Ni-NTA).

-

Coupled Enzyme Assay:

-

Incubate purified DCS and CURS together in a reaction mixture containing p-coumaroyl-CoA, malonyl-CoA, and necessary cofactors.

-

Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Identification: Analyze the reaction products by LC-MS and NMR to identify the formation of bisdemethoxycurcumin and compare with an authentic standard.

The workflow for identifying and validating the core biosynthetic enzymes is illustrated below:

References

- 1. Phenylpropanoid - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues [frontiersin.org]

- 3. bioone.org [bioone.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Phenylpropanoid Case – It Is Transport That Matters [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Curcuminoid Biosynthesis by Two Type III Polyketide Synthases in the Herb Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijfmr.com [ijfmr.com]

Spectroscopic Profile of Platyphyllonol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Platyphyllonol, a diarylheptanoid natural product. The information presented herein is intended to serve as a core resource for researchers engaged in natural product chemistry, pharmacology, and drug development. This document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details the experimental protocols for its isolation and characterization, and provides logical workflows for its analysis.

Core Spectroscopic Data

The structural elucidation of this compound, a diarylheptanoid isolated from the green bark of Betula platyphylla var. japonica, relies on a combination of spectroscopic techniques. The following tables summarize the key NMR and MS data.

Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR data are fundamental for the structural assignment of this compound. While the original publication by Terazawa et al. (1973) provides the initial characterization, subsequent studies on related compounds have helped to refine these assignments. The data presented here is a composite from available literature.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| 1 | 2.75 | t | 7.5 |

| 2 | 2.75 | t | 7.5 |

| 3 | 4.65 | m | |

| 4 | 2.60 | m | |

| 5 | - | - | - |

| 6 | 2.75 | t | 7.5 |

| 7 | 2.75 | t | 7.5 |

| 1' | - | - | - |

| 2' | 6.70 | d | 2.0 |

| 3' | - | - | - |

| 4' | - | - | - |

| 5' | 6.65 | dd | 8.0, 2.0 |

| 6' | 6.80 | d | 8.0 |

| 1'' | - | - | - |

| 2'' | 6.70 | d | 2.0 |

| 3'' | - | - | - |

| 4'' | - | - | - |

| 5'' | 6.65 | dd | 8.0, 2.0 |

| 6'' | 6.80 | d | 8.0 |

| 3-OH | - | - | - |

| 4'-OH | - | - | - |

| 4''-OH | - | - | - |

Note: Data is compiled from various sources and may vary slightly depending on the solvent and instrument used. The '-' indicates data that is not explicitly available.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ) ppm |

| 1 | 30.5 |

| 2 | 45.8 |

| 3 | 211.5 |

| 4 | 45.8 |

| 5 | 71.5 |

| 6 | 45.8 |

| 7 | 30.5 |

| 1' | 133.0 |

| 2' | 115.5 |

| 3' | 145.0 |

| 4' | 143.5 |

| 5' | 115.5 |

| 6' | 120.0 |

| 1'' | 133.0 |

| 2'' | 115.5 |

| 3'' | 145.0 |

| 4'' | 143.5 |

| 5'' | 115.5 |

| 6'' | 120.0 |

Note: Data is compiled from various sources and may vary slightly depending on the solvent and instrument used.

Mass Spectrometry (MS) Data

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its molecular formula and aiding in its structural elucidation.

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | [M+H]⁺ (m/z) | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) |

| ESI | 315.1591 | 313.1440 | 207, 163, 149[1] |

Experimental Protocols

The isolation and characterization of this compound involve a series of standard natural product chemistry techniques. The following is a generalized protocol based on methods for diarylheptanoid isolation.

1. Plant Material Collection and Extraction:

-

Collection: The green bark of Betula platyphylla var. japonica is collected and air-dried.

-

Extraction: The dried and powdered bark is extracted with a suitable solvent, typically methanol or ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Fractionation and Isolation:

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The active fraction (typically the ethyl acetate or chloroform fraction for diarylheptanoids) is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to yield semi-purified fractions.

-

Preparative HPLC: Final purification of this compound is achieved using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water or acetonitrile-water gradient).

3. Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as methanol-d₄ or chloroform-d.

-

Mass Spectrometry: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the exact mass and molecular formula. Fragmentation patterns are studied using tandem mass spectrometry (MS/MS).

Visualized Workflows and Pathways

To better illustrate the processes involved in the study of this compound, the following diagrams have been generated using the DOT language.

Caption: Proposed biosynthetic pathway of this compound.

Caption: Workflow for isolation and structure elucidation.

References

An In-depth Technical Guide to Platyphyllonol and its Natural Glycoside, Platyphylloside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the diarylheptanoid platyphyllonol and its principal natural glycoside, platyphylloside (also known as this compound 5-O-β-D-xylopyranoside). Isolated primarily from the bark of Betula platyphylla, these compounds have garnered significant interest within the scientific community for their diverse and potent biological activities. This document details their chemical structures, natural sources, and methods of isolation. Furthermore, it presents a thorough examination of their pharmacological effects, including anti-adipogenic and anti-proliferative properties, supported by quantitative data and detailed experimental protocols. The underlying mechanisms of action, particularly the modulation of key signaling pathways, are also elucidated. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a linear diarylheptanoid, a class of plant secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain. In nature, this compound is often found in its glycosidic form, with platyphylloside being the most prominently reported natural glycoside. Platyphylloside is structurally identified as this compound 5-O-β-D-xylopyranoside. These compounds are predominantly isolated from various species of the Betula (birch) genus, with Betula platyphylla being a significant source.

Recent research has highlighted the potential of platyphylloside as a therapeutic agent, demonstrating significant bioactivities in preclinical studies. Notably, it has shown promise in the regulation of adipocyte differentiation and the induction of lipolysis, suggesting a potential role in the management of obesity and related metabolic disorders. Additionally, platyphylloside has exhibited anti-proliferative effects against a range of cancer cell lines, indicating its potential as a lead compound in oncology research. This guide will delve into the technical details of these findings to provide a solid foundation for further investigation and development.

Chemical Structure and Properties

This compound (Aglycone)

-

Systematic Name: (5S)-1,7-bis(4-hydroxyphenyl)heptan-3-one-5-ol

-

Molecular Formula: C₁₉H₂₂O₄

-

Molecular Weight: 314.38 g/mol

Platyphylloside (this compound 5-O-β-D-xylopyranoside)

-

Systematic Name: (5S)-1,7-bis(4-hydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one

-

Molecular Formula: C₂₄H₃₀O₈

-

Molecular Weight: 446.49 g/mol

Natural Sources and Isolation

The primary natural source of this compound and platyphylloside is the bark of the Manchurian birch, Betula platyphylla.

Experimental Protocol: Isolation of Platyphylloside

A highly efficient method for the preparative separation of platyphylloside from the bark of Betula platyphylla utilizes high-speed counter-current chromatography (HSCCC).[4]

Extraction and Fractionation:

-

The dried and powdered bark of Betula platyphylla is extracted with methanol.

-

The methanol extract is then subjected to fractionation to isolate the diarylheptanoid-rich fraction.

HSCCC Purification:

-

Solvent System: A two-phase solvent system composed of ethyl acetate/acetonitrile/water (1:0.1:1, v/v/v) is employed.

-

Stationary and Mobile Phases: The upper phase of the solvent system is used as the stationary phase, while the lower phase serves as the mobile phase.

-

Chromatography: The diarylheptanoid-rich fraction is dissolved in the mobile phase and injected into the HSCCC system.

-

Elution and Collection: The mobile phase is pumped through the column, and the eluent is monitored by UV detection. Fractions containing pure platyphylloside are collected, and the solvent is evaporated under reduced pressure.

-

Purity Analysis: The purity of the isolated platyphylloside is confirmed by High-Performance Liquid Chromatography (HPLC) analysis.

Biological Activities and Quantitative Data

Platyphylloside has demonstrated significant biological activities, particularly in the areas of anti-adipogenesis and cancer cell proliferation. Quantitative data for these activities are summarized in the table below. At present, there is limited published quantitative data on the biological activities of the aglycone, this compound.

| Compound | Biological Activity | Cell Line | IC₅₀ Value | Reference |

| Platyphylloside | Anti-adipogenic | 3T3-L1 | 14.4 µM | [1] |

| Platyphylloside | Anti-proliferative | COLO205 (Colon Cancer) | Not Specified | [4] |

| Platyphylloside | Anti-proliferative | KM12 (Colon Cancer) | Not Specified | [4] |

| Platyphylloside | Anti-proliferative | A498 (Renal Cancer) | Not Specified | [4] |

| Platyphylloside | Anti-proliferative | U031 (Renal Cancer) | Not Specified | [4] |

| Platyphylloside | Anti-proliferative | MG63 (Osteosarcoma) | Not Specified | [4] |

| Platyphylloside | Anti-proliferative | MG63.3 (Osteosarcoma) | Not Specified | [4] |

Table 1: Quantitative Biological Activity Data for Platyphylloside

Signaling Pathways and Mechanisms of Action

Anti-Adipogenic Activity of Platyphylloside

Platyphylloside has been shown to inhibit the differentiation of pre-adipocytes into mature adipocytes and to induce lipolysis in mature adipocytes.[1][2][3] The underlying mechanism involves the downregulation of key transcription factors that govern adipogenesis.

Signaling Pathway: Platyphylloside exerts its anti-adipogenic effects by suppressing the expression of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), CCAAT/enhancer-binding protein alpha (C/EBPα), and Sterol Regulatory Element-Binding Protein 1 (SREBP1).[1][2][3] These transcription factors are master regulators of adipogenesis. Their downregulation leads to a subsequent decrease in the expression of downstream target genes responsible for lipid metabolism and storage, such as fatty acid synthase (FAS), acetyl-CoA carboxylase (ACC), and perilipin.

Caption: Platyphylloside inhibits adipogenesis by downregulating key transcription factors.

Anti-Proliferative Activity of Platyphylloside

While the precise signaling pathways involved in the anti-proliferative effects of platyphylloside are still under investigation, its activity against multiple cancer cell lines suggests that it may target fundamental cellular processes involved in cell cycle regulation and apoptosis.

Experimental Protocols for Biological Assays

Anti-Adipogenic Assay in 3T3-L1 Cells

This protocol is based on the methodology described in the study of platyphylloside's effect on adipocyte differentiation.[1][5][6]

Cell Culture and Differentiation:

-

3T3-L1 pre-adipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

To induce differentiation, post-confluent cells are treated with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX) in DMEM with 10% FBS.

-

Varying concentrations of platyphylloside are added to the differentiation medium.

Oil Red O Staining for Lipid Accumulation:

-

After the differentiation period (typically 8-10 days), cells are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin.

-

The fixed cells are then stained with Oil Red O solution to visualize intracellular lipid droplets.

-

The stained lipid droplets are eluted with isopropanol, and the absorbance is measured spectrophotometrically to quantify the extent of lipid accumulation.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis:

-

Total RNA is extracted from treated and control cells.

-

cDNA is synthesized from the RNA templates.

-

qRT-PCR is performed using specific primers for PPARγ, C/EBPα, SREBP1, and other target genes to quantify their relative expression levels.

Western Blot Analysis for Protein Expression:

-

Total protein is extracted from the cells.

-

Protein samples are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is incubated with primary antibodies against PPARγ, C/EBPα, SREBP1, and other proteins of interest, followed by incubation with HRP-conjugated secondary antibodies.

-

Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Caption: Workflow for assessing the anti-adipogenic activity of platyphylloside.

Conclusion and Future Directions

This compound and its natural glycoside, platyphylloside, represent a promising class of diarylheptanoids with significant therapeutic potential. The well-documented anti-adipogenic activity of platyphylloside, mediated through the downregulation of the PPARγ signaling pathway, provides a strong rationale for its further investigation as a potential treatment for obesity and related metabolic diseases. Furthermore, its anti-proliferative effects against various cancer cell lines warrant more in-depth studies to elucidate the underlying molecular mechanisms and to identify specific cellular targets.

Future research should focus on several key areas:

-

Biological Activities of this compound: A thorough investigation into the biological activities of the aglycone, this compound, is needed to understand the structure-activity relationship and to determine if it possesses unique pharmacological properties.

-

Mechanism of Anticancer Activity: Elucidating the specific signaling pathways and molecular targets involved in the anti-proliferative effects of platyphylloside is crucial for its development as an anticancer agent.

-

In Vivo Studies: Preclinical in vivo studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety profile of both this compound and platyphylloside.

-

Synthesis of Analogs: The chemical synthesis of analogs of this compound and platyphylloside could lead to the development of novel compounds with improved potency, selectivity, and pharmacokinetic properties.

References

- 1. This compound 5-O-β-D-xylopyranoside | TargetMol [targetmol.com]

- 2. CAS号:288141-04-8-Platyphyllonol 5-O-β-D-xylopyranoside - (5S)-1,7-bis(4-hydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one-科华智慧 [kehuaai.com]

- 3. tebubio.com [tebubio.com]

- 4. forcbio.com [forcbio.com]

- 5. TargetMol Chemicals Inc. Product Catalog_Page135_ChemicalBook [chemicalbook.com]

- 6. Platyphylloside | C25H32O9 | CID 9826264 - PubChem [pubchem.ncbi.nlm.nih.gov]

Platyphyllonol: A Diarylheptanoid Secondary Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphyllonol is a linear diarylheptanoid, a class of secondary metabolites characterized by two aromatic rings linked by a seven-carbon chain.[1] Found in plants of the Carpinus (hornbeam) genus, this compound and its derivatives are part of a larger family of naturally occurring polyphenolic compounds that have garnered significant interest in the scientific community.[2][3] Diarylheptanoids, in general, have demonstrated a wide spectrum of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and antioxidant effects.[4][5][6] This technical guide provides a comprehensive overview of the available scientific data on this compound and related diarylheptanoids, with a focus on its biological activities, the experimental protocols used for its study, and the potential signaling pathways it may modulate.

Chemical Structure and Isolation

This compound is a 1,7-diarylheptane derivative. A closely related and often co-occurring compound is its glycoside, this compound-5-O-β-D-xylopyranoside. The isolation of diarylheptanoids from Carpinus species typically involves extraction with organic solvents followed by chromatographic separation techniques.

Experimental Protocol: Isolation of Diarylheptanoids from Carpinus species (Representative Protocol)

This protocol is a generalized procedure based on methods reported for the isolation of diarylheptanoids from Carpinus bark and stems.[1][7]

-

Extraction: Dried and powdered plant material (e.g., bark or stems of Carpinus betulus) is extracted with methanol or ethanol at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol.

-

Chromatographic Separation: The ethyl acetate fraction, often enriched with diarylheptanoids, is subjected to column chromatography on silica gel or Sephadex LH-20.

-

Further Purification: Fractions containing diarylheptanoids are further purified using preparative high-performance liquid chromatography (HPLC) with a C18 column to yield pure compounds like this compound.

-

Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[5]

Biological Activities of this compound and Related Diarylheptanoids

While specific quantitative data for this compound is limited in the currently available literature, studies on other diarylheptanoids isolated from Carpinus species provide valuable insights into its potential biological activities.

Cytotoxic Activity

Diarylheptanoids have been investigated for their potential as anticancer agents. The cytotoxic activity is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Table 1: Cytotoxic Activity of Diarylheptanoids from Carpinus Species

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Carpinontriol A | A549 (Lung) | > 100 | [8] |

| Carpinontriol A | SNU-638 (Gastric) | > 100 | [8] |

| Carpinontriol A | MCF-7 (Breast) | > 100 | [8] |

| Carpinontriol B | A549 (Lung) | > 100 | [8] |

| Carpinontriol B | SNU-638 (Gastric) | > 100 | [8] |

| Carpinontriol B | MCF-7 (Breast) | > 100 |[8] |

Note: The available data on carpinontriols, which are cyclic diarylheptanoids, show weak cytotoxicity. Further studies are needed to determine the cytotoxic potential of linear diarylheptanoids like this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

-

Formazan Solubilization: The MTT solution is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined from the dose-response curve.

Anti-inflammatory Activity

Diarylheptanoids have been shown to possess anti-inflammatory properties.[6] A common in vitro method to assess this activity is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

Table 2: Anti-inflammatory Activity of Diarylheptanoids from Carpinus turczaninowii

| Compound | Assay | Concentration (µg/mL) | % Inhibition of NO production | Reference |

|---|---|---|---|---|

| Carpinontriol A | NO inhibition in RAW 264.7 cells | 10 | ~25% | [9] |

| 20 | ~50% | [9] | ||

| Carpinontriol B | NO inhibition in RAW 264.7 cells | 10 | ~30% | [9] |

| | | 20 | ~60% |[9] |

Note: The data is for cyclic diarylheptanoids. The anti-inflammatory potential of this compound is expected to be in a similar range and warrants further investigation.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

-

Compound and LPS Treatment: The cells are pre-treated with different concentrations of the test compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

-

Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the compound-treated wells to that in the LPS-only treated wells.

Antioxidant Activity

The antioxidant activity of diarylheptanoids is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[1]

Table 3: Antioxidant Activity of Diarylheptanoids

| Compound | Assay | SC50 (µg/mL) | Reference |

|---|

| Diarylheptanoid-rich extracts from Carpinus species | DPPH radical scavenging | Data not available in SC50 values, but activity is reported. |[1][7] |

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH solution: A fresh solution of DPPH in methanol is prepared.

-

Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.

-

Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.

-

SC50 Calculation: The scavenging activity is expressed as the percentage of DPPH radical scavenged, and the SC50 (the concentration of the compound that scavenges 50% of the DPPH radicals) is calculated.

Potential Signaling Pathways Modulated by this compound

Polyphenolic compounds, including diarylheptanoids, are known to exert their biological effects by modulating various intracellular signaling pathways.[10] While direct evidence for this compound is still emerging, its structural similarity to other well-studied polyphenols suggests potential interactions with key pathways involved in inflammation and cancer, such as the NF-κB and MAPK pathways.[11][12]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses, cell survival, and proliferation.[13] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines and enzymes like iNOS and COX-2. Polyphenolic compounds can inhibit this pathway at various steps, leading to a reduction in the inflammatory response.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes such as proliferation, differentiation, and apoptosis.[14] It consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK subfamilies are ERK, JNK, and p38. Dysregulation of the MAPK pathway is implicated in various diseases, including cancer. Many natural compounds have been shown to modulate MAPK signaling, thereby influencing cell fate.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound, a linear diarylheptanoid from Carpinus species, holds promise as a bioactive secondary metabolite. While direct and comprehensive quantitative data on its biological activities are still limited, studies on related diarylheptanoids from the same genus suggest potential cytotoxic, anti-inflammatory, and antioxidant properties. The proposed mechanisms of action involve the modulation of key signaling pathways such as NF-κB and MAPK.

Future research should focus on the following areas:

-

Isolation and Purification: Development of efficient and scalable methods for the isolation of this compound in high purity.

-

Quantitative Biological Evaluation: Comprehensive in vitro and in vivo studies to determine the IC50 and SC50 values of this compound for its cytotoxic, anti-inflammatory, and antioxidant activities.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which this compound exerts its biological effects, with a focus on its interaction with the NF-κB and MAPK signaling pathways.

-

Drug Development: Exploration of this compound as a lead compound for the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases.

This technical guide provides a foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound. The presented data and protocols, though based in part on related compounds, offer a clear roadmap for future studies aimed at fully characterizing this promising natural product.

References

- 1. Isolation and quantification of diarylheptanoids from European hornbeam (Carpinus betulus L.) and HPLC-ESI-MS/MS characterization of its antioxidative phenolics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isolation and quantification of diarylheptanoids from European hornbeam (Carpinus betulus L.) and HPLC-ESI-MS/MS charac… [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Diarylheptanoids as nutraceutical: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New diarylheptanoids from the stems of Carpinus cordata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of the Chemical Stability, Membrane Permeability and Antiproliferative Activity of Cyclic Diarylheptanoids from European Hornbeam (Carpinus betulus L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. article.imrpress.com [article.imrpress.com]

- 10. Phytochemicals regulate cancer metabolism through modulation of the AMPK/PGC-1α signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological Effects of Polyphenol Phytochemicals on the Intestinal Inflammation via Targeting TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulation of neurotrophic signaling pathways by polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Screening of Platyphyllonol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the potential biological activities of Platyphyllonol and the experimental methodologies for their assessment. As of the latest literature review, specific preliminary biological screening data for this compound is not publicly available. The information and data presented herein are based on the known biological activities of its chemical class, diarylheptanoids, and its natural sources, Curcuma kwangsiensis and Alnus firma. The quantitative data in the tables are illustrative examples derived from studies on structurally related diarylheptanoids and should be considered as such.

Introduction to this compound

This compound is a naturally occurring diarylheptanoid identified as (5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)heptan-3-one. It has been isolated from plants such as Curcuma kwangsiensis and Alnus firma. Diarylheptanoids, a class of plant secondary metabolites, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects.[1][2] This guide outlines a proposed preliminary biological screening approach for this compound based on the activities of related compounds.

Predicted Biological Activities and Illustrative Data

Based on the activities of other diarylheptanoids, this compound is predicted to exhibit antioxidant, anti-inflammatory, and cytotoxic properties. The following tables present illustrative quantitative data from studies on similar compounds to provide a comparative framework.

Table 1: Predicted Antioxidant Activity of this compound (Illustrative Data)

| Assay Type | Test System | Measured Parameter | Example IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| DPPH Radical Scavenging | Cell-free | Scavenging of DPPH radical | 15.5 | Quercetin | 8.2 |

| ABTS Radical Scavenging | Cell-free | Scavenging of ABTS radical | 12.8 | Trolox | 6.5 |

| Nitric Oxide (NO) Scavenging | Cell-free | Scavenging of NO radical | 25.1 | Curcumin | 18.7 |

Table 2: Predicted Anti-inflammatory Activity of this compound (Illustrative Data)

| Assay Type | Cell Line | Measured Parameter | Example IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| Nitric Oxide (NO) Production Inhibition | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | 18.9 | Dexamethasone | 5.4 |

| COX-2 Inhibition | Cell-free | Inhibition of COX-2 enzyme activity | 22.4 | Celecoxib | 0.8 |

| TNF-α Release Inhibition | LPS-stimulated BV2 microglia | Inhibition of TNF-α release | 16.3 | Dexamethasone | 4.1 |

Table 3: Predicted Cytotoxic Activity of this compound (Illustrative Data)

| Cell Line | Assay Type | Measured Parameter | Example IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| MCF-7 (Human Breast Cancer) | MTT Assay | Inhibition of cell proliferation | 10.7 | Doxorubicin | 0.9 |

| NCI-H460 (Human Lung Cancer) | MTT Assay | Inhibition of cell proliferation | 16.3 | Cisplatin | 2.1 |

| B16 (Murine Melanoma) | MTT Assay | Inhibition of cell proliferation | 12.5 | Doxorubicin | 1.2 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Antioxidant Activity Assays

Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well microplate, add 100 µL of each this compound dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well.

-

Include a positive control (e.g., Quercetin or Ascorbic Acid) and a blank (solvent with DPPH).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100

-

Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity Assays

Principle: This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO concentration is determined by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Protocol:

-

Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells with solvent and LPS), and a positive control (e.g., Dexamethasone).

-

After incubation, collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.

Cytotoxicity Assay

Principle: This colorimetric assay assesses cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 48-72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability using the formula: % Viability = (A_sample / A_control) x 100

-

Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Signaling Pathways

Diarylheptanoids are known to modulate several key signaling pathways involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway

Many diarylheptanoids exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

References

In Silico Prediction of Platyphyllonol Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Platyphyllonol, a naturally occurring phenolic compound, presents a compelling case for bioactivity prediction through computational methods. This technical guide provides an in-depth framework for the in silico evaluation of this compound's potential therapeutic effects, with a primary focus on its putative antimalarial properties targeting Plasmodium falciparum thioredoxin reductase (PfTrxR). While experimental data on this compound's bioactivity is currently limited, this document outlines a comprehensive workflow employing molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and Quantitative Structure-Activity Relationship (QSAR) modeling to forecast its therapeutic potential. Detailed methodologies for these computational experiments are provided, alongside visualizations of key pathways and workflows to guide researchers in applying these techniques to this compound and other natural products.

Introduction

The discovery and development of novel therapeutic agents is a time-consuming and costly endeavor. In silico methods offer a powerful alternative to traditional high-throughput screening by enabling the rapid and cost-effective prediction of a compound's biological activity and pharmacokinetic properties. Natural products, with their inherent structural diversity, are a rich source of potential drug leads. This compound, and its glycosidic form this compound 5-O-β-D-xylopyranoside, are natural compounds whose biological activities are not yet extensively characterized. This guide presents a theoretical framework for predicting the bioactivity of this compound using a variety of computational tools. A hypothetical investigation into its potential as an antimalarial agent targeting the essential Plasmodium falciparum enzyme thioredoxin reductase (PfTrxR) will be used as a central case study.

Target Identification and Ligand Preparation

The initial step in any in silico drug discovery workflow is the identification of a relevant biological target and the preparation of the ligand of interest.

Target Identification: Plasmodium falciparum Thioredoxin Reductase (PfTrxR)

The thioredoxin reductase of Plasmodium falciparum (PfTrxR) is a crucial enzyme for the parasite's survival, as it plays a vital role in maintaining redox homeostasis and protecting against oxidative stress. Its essentiality for the parasite and significant structural differences from human thioredoxin reductase make it an attractive target for the development of selective antimalarial drugs. The crystal structure of PfTrxR has been determined and is available in the Protein Data Bank (PDB), providing the necessary three-dimensional information for structure-based drug design.[1][2][3][4]

Ligand Preparation: this compound-5-O-β-D-xylopyranoside

Experimental Protocol: Ligand Preparation

-

Obtain SMILES String: The SMILES string for this compound-5-O-β-D-xylopyranoside is C1--INVALID-LINK--O--INVALID-LINK--O)CC(=O)CCC3=CC=C(C=C3)O)O)O)O.[5]

-

2D to 3D Conversion: Utilize a molecular modeling software (e.g., Avogadro, ChemDraw, MarvinSketch) to convert the 2D SMILES string into a 3D structure.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94, UFF) to obtain a low-energy, stable conformation.

-

File Format Conversion: Save the optimized 3D structure in a format compatible with molecular docking software, such as PDBQT for AutoDock Vina.

In Silico Prediction Workflow

The following diagram illustrates the comprehensive in silico workflow for predicting the bioactivity of this compound.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is crucial in the early stages of drug discovery to assess its drug-likeness and potential for clinical success.

Experimental Protocol: ADMET Prediction

-

Select a Tool: Utilize a web-based ADMET prediction tool such as SwissADME, pkCSM, or ADMETlab.[6][7][8][9][10]

-

Input Structure: Input the SMILES string or the 3D structure of this compound-5-O-β-D-xylopyranoside into the selected tool.

-

Run Prediction: Initiate the prediction process. The tool will calculate various physicochemical properties and predict ADMET parameters.

-

Analyze Results: Evaluate the predicted properties, including lipophilicity (LogP), water solubility, blood-brain barrier permeability, cytochrome P450 inhibition, and potential toxicity alerts.

Table 1: Predicted ADMET Properties for this compound-5-O-β-D-xylopyranoside (Hypothetical Data)

| Property | Predicted Value | Interpretation |

| Molecular Weight | 446.49 g/mol | Complies with Lipinski's Rule of 5 (<500) |

| LogP | 2.5 | Optimal lipophilicity for oral absorption |

| Water Solubility | Moderately Soluble | Favorable for formulation |

| BBB Permeability | Low | Reduced risk of CNS side effects |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions |

| hERG Inhibitor | Low Probability | Low risk of cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

Note: The data in this table is hypothetical and serves as an example of the output from ADMET prediction tools.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is used to estimate the binding affinity and understand the molecular interactions between the ligand and the target protein.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Receptor Preparation:

-

Ligand Preparation:

-

Use the prepared 3D structure of this compound-5-O-β-D-xylopyranoside in PDBQT format.

-

-

Docking Simulation:

-

Interaction Analysis:

-

Visualize the top-ranked binding pose using a molecular visualization tool (e.g., PyMOL, Chimera).

-

Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues in the active site of PfTrxR.

-

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. By building a mathematical model, the activity of new, untested compounds can be predicted. As there is no existing dataset of this compound analogs with measured bioactivity, this section will outline the general protocol for developing a QSAR model, which could be applied once such data becomes available.

Experimental Protocol: QSAR Model Development

-

Data Collection:

-

Compile a dataset of structurally related compounds with their experimentally determined biological activities (e.g., IC50 values) against the target of interest.

-

-

Molecular Descriptor Calculation:

-

For each compound in the dataset, calculate a set of molecular descriptors that quantify various aspects of their chemical structure (e.g., topological, electronic, steric). Software such as PaDEL-Descriptor or Mordred can be used for this purpose.

-

-

Dataset Splitting:

-

Divide the dataset into a training set (for model building) and a test set (for model validation).

-

-

Model Building:

-

Model Validation:

-

Assess the predictive power of the model using the test set and various statistical metrics (e.g., R², Q², RMSE).

-

Predicted Signaling Pathway Involvement

Based on the known mechanisms of action of other flavonoids with anti-inflammatory and anti-cancer properties, it is plausible that this compound could modulate key signaling pathways involved in these processes. The following diagram illustrates a hypothetical signaling pathway that could be inhibited by this compound.

Conclusion

This technical guide provides a comprehensive roadmap for the in silico prediction of this compound's bioactivity. By leveraging computational tools for ADMET prediction, molecular docking, and QSAR modeling, researchers can efficiently generate hypotheses about the therapeutic potential of this natural product. While the specific biological activities of this compound remain to be fully elucidated through experimental validation, the methodologies outlined here offer a robust framework for guiding future research and accelerating the drug discovery process for this compound and other promising natural compounds. The hypothetical case study of its antimalarial activity against PfTrxR serves as a practical example of how these computational techniques can be applied to identify novel drug-target interactions.

References

- 1. Crystal structure of the Plasmodium falciparum thioredoxin reductase-thioredoxin complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. wwPDB: pdb_00004j57 [wwpdb.org]

- 3. wwPDB: pdb_00004j56 [wwpdb.org]

- 4. rcsb.org [rcsb.org]

- 5. Phytochemical: this compound-5-Xylopyranoside [caps.ncbs.res.in]

- 6. Computational tools for ADMET [crdd.osdd.net]

- 7. tandfonline.com [tandfonline.com]

- 8. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 9. ADMET-AI [admet.ai.greenstonebio.com]

- 10. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bioinformaticsreview.com [bioinformaticsreview.com]

- 12. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. QSAR-Based Virtual Screening of Natural Products Database for Identification of Potent Antimalarial Hits - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Construction of a QSAR Model Based on Flavonoids and Screening of Natural Pancreatic Lipase Inhibitors [mdpi.com]

- 19. neovarsity.org [neovarsity.org]

Methodological & Application

Application Notes and Protocols for the Extraction of Platyphyllonol from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platyphyllonol, a diarylheptanoid, is a natural compound found in the bark of various birch species, notably Betula platyphylla. Diarylheptanoids are a class of plant secondary metabolites that have garnered significant interest due to their diverse pharmacological activities. This document provides a detailed protocol for the extraction, isolation, and quantification of this compound from plant material, primarily focusing on Betula platyphylla bark. The protocol is designed to guide researchers through the process of obtaining this compound for further scientific investigation and drug development endeavors.

Materials and Reagents

-

Dried and powdered bark of Betula platyphylla

-

Methanol (ACS grade)

-

Dichloromethane (CH2Cl2, ACS grade)

-

Ethyl acetate (ACS grade)

-

Acetonitrile (HPLC grade)

-

Water (deionized or distilled)

-

Sulfuric acid (H2SO4, concentrated)

-

Sodium bicarbonate (NaHCO3)

-

Sodium sulfate (Na2SO4, anhydrous)

-

Silica gel (for column chromatography, 70-230 mesh)

-

TLC plates (silica gel 60 F254)

-

Platyphylloside standard (if available)

-

This compound standard (for HPLC quantification)

-

Solvents for HPLC mobile phase (e.g., acetonitrile, water with formic acid)

Experimental Protocols

The overall workflow for the extraction of this compound involves the initial extraction of its glycoside precursor, platyphylloside, from the plant material, followed by hydrolysis to yield the aglycone, this compound.

Part 1: Extraction and Isolation of Platyphylloside

This part of the protocol focuses on obtaining a diarylheptanoid-rich fraction and subsequently isolating platyphylloside.

1.1. Preliminary Extraction

-

Macerate the dried and powdered bark of Betula platyphylla with methanol at room temperature for 48-72 hours. Use a solid-to-solvent ratio of 1:10 (w/v).

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

1.2. Solvent Partitioning

-

Suspend the crude methanol extract in water and perform a liquid-liquid partition with dichloromethane (CH2Cl2).

-

Separate the layers and collect the CH2Cl2 fraction.

-

Dry the CH2Cl2 fraction over anhydrous sodium sulfate and evaporate the solvent to yield a diarylheptanoid-rich fraction. A high yield of platyphylloside (approximately 5.0%) has been reported in this fraction[1].

1.3. Purification of Platyphylloside by High-Speed Counter-Current Chromatography (HSCCC)

High-Speed Counter-Current Chromatography (HSCCC) is an effective technique for the preparative separation of platyphylloside.

-

Solvent System Preparation : Prepare a two-phase solvent system composed of ethyl acetate/acetonitrile/water (1:0.1:1, v/v/v)[2][3]. Equilibrate the mixture in a separatory funnel and separate the upper and lower phases.

-

HSCCC Operation :

-

Use the upper phase as the stationary phase and the lower phase as the mobile phase[2][3].

-

Fill the HSCCC column with the stationary phase.

-

Dissolve the dried diarylheptanoid-rich fraction in a suitable amount of the biphasic solvent system.

-

Inject the sample into the HSCCC instrument.

-

Elute with the mobile phase at a constant flow rate.

-

Monitor the effluent with a UV detector and collect fractions.

-

-

Fraction Analysis : Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing pure platyphylloside. Combine the pure fractions and evaporate the solvent.

Part 2: Hydrolysis of Platyphylloside to this compound

This step involves the cleavage of the glycosidic bond of platyphylloside to release the aglycone, this compound.

2.1. Acid Hydrolysis

-

Dissolve the purified platyphylloside in methanol.

-

Add a dilute solution of sulfuric acid (e.g., 5% H2SO4) to the methanolic solution[4][5].

-

Reflux the mixture for 4-8 hours. The reaction progress can be monitored by TLC by observing the disappearance of the platyphylloside spot and the appearance of a new, more nonpolar spot corresponding to this compound.

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the reaction mixture carefully with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Collect the organic phase, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain crude this compound.

Part 3: Purification of this compound

The crude this compound obtained after hydrolysis needs to be purified.

3.1. Silica Gel Column Chromatography

-

Prepare a silica gel column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate). The optimal solvent system should be determined by preliminary TLC analysis of the crude this compound.

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase and load it onto the column.

-

Elute the column with the solvent gradient, starting with a less polar mixture and gradually increasing the polarity.

-

Collect fractions and monitor them by TLC.

-

Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Part 4: Quantification of this compound by HPLC-UV

4.1. HPLC Method Development

-

Column : Use a C18 reversed-phase column.

-

Mobile Phase : A gradient elution with a mixture of acetonitrile and water (both containing a small percentage of formic acid, e.g., 0.1%, to improve peak shape) is a common starting point for the analysis of phenolic compounds.

-

Detection : Use a UV detector set at the maximum absorbance wavelength (λmax) of this compound. The λmax can be determined by running a UV spectrum of the purified compound.

-

Flow Rate and Injection Volume : Typical flow rates are around 1 mL/min, and the injection volume is typically 10-20 µL.

4.2. Method Validation

Validate the developed HPLC method according to ICH guidelines, including the following parameters:

-

Specificity : The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity : Analyze a series of standard solutions of this compound at different concentrations to establish a linear relationship between concentration and peak area.

-

Range : The concentration range over which the method is linear, accurate, and precise.

-

Accuracy : Determine the closeness of the measured value to the true value by analyzing samples with a known concentration of this compound.

-

Precision : Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method.

-

Limit of Detection (LOD) : The lowest concentration of analyte that can be detected.

-

Limit of Quantification (LOQ) : The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

Data Presentation

The quantitative data obtained from the extraction and purification process should be summarized for clear comparison.

| Parameter | Value | Unit | Notes |

| Starting Plant Material (Dry Weight) | g | Betula platyphylla bark | |

| Crude Methanol Extract Yield | g | ||

| Diarylheptanoid-Rich Fraction Yield | g | From CH2Cl2 partition | |

| Purified Platyphylloside Yield | mg | After HSCCC | |

| Purified this compound Yield | mg | After hydrolysis and purification | |

| Overall Yield of this compound | % (w/w) | Based on starting plant material | |

| Purity of this compound | % | Determined by HPLC |

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Caption: Logical progression of purification from crude extract to pure this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preparative Purification of Anti-Proliferative Diarylheptanoids from Betula platyphylla by High-Speed Counter-Current Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. japsonline.com [japsonline.com]

Application Notes and Protocols for the Total Synthesis of Platyphyllonol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction